Cas no 112571-89-8 (3-Pyridinecarboxylicacid,(3R,4R,5S,5aS,6S,9S,9aS,10R)-10-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-6-[[(2Z)-1-oxo-3-phenyl-2-propen-1-yl]oxy]-2H-3,9a-methano-1-benzoxepin-4-ylester)

3-Pyridinecarboxylicacid,(3R,4R,5S,5aS,6S,9S,9aS,10R)-10-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-6-[[(2Z)-1-oxo-3-phenyl-2-propen-1-yl]oxy]-2H-3,9a-methano-1-benzoxepin-4-ylester structure
112571-89-8 structure
Product Name:3-Pyridinecarboxylicacid,(3R,4R,5S,5aS,6S,9S,9aS,10R)-10-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-6-[[(2Z)-1-oxo-3-phenyl-2-propen-1-yl]oxy]-2H-3,9a-methano-1-benzoxepin-4-ylester
Numéro CAS:112571-89-8
Le MF:C41H43NO12
Mégawatts:741.779632806778
CID:197142
Update Time:2024-03-01

3-Pyridinecarboxylicacid,(3R,4R,5S,5aS,6S,9S,9aS,10R)-10-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-6-[[(2Z)-1-oxo-3-phenyl-2-propen-1-yl]oxy]-2H-3,9a-methano-1-benzoxepin-4-ylester Propriétés chimiques et physiques

Nom et identifiant

    • 3-Pyridinecarboxylicacid,(3R,4R,5S,5aS,6S,9S,9aS,10R)-10-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-6-[[(2Z)-1-oxo-3-phenyl-2-propen-1-yl]oxy]-2H-3,9a-methano-1-benzoxepin-4-ylester
    • 3-Pyridinecarboxylicacid,(3R,4R,5S,5aS,6S,9S,9aS,10R)-10-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-9-hydroxy
    • 3-Pyridinecarboxylicacid,(3R,4R,5S,5aS,6S,9S,9aS,10R)-10-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-6-[[(2Z)-1-oxo-3-phenyl-2-propen-1-yl]oxy]-2H-3,9a-methano
    • 3-Pyridinecarboxylic acid,10-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-6-[(1-oxo-3-phenyl-2-propenyl)oxy]-2H-3,9a-methano-1-benzoxepin-4-ylester, [3R-[3a,4a,5a,5aa,6a(Z
    • 3-Pyridinecarboxylicacid,(3R,4R,5S,5aS,6S,9S,9aS,10R)-10-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-6-[[(2Z)-1-oxo-3-phenyl-2-propenyl]oxy]-2H-3,9a-methano-1-benzoxepin-4-ylester (9CI)
    • [3R-[3alpha,4alpha,5alpha,5aalpha,6alpha(E),9beta,9aalpha,10R*]]-10-(Acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-6-[(1-oxo-3-phenyl-2-propenyl)oxy]-2H-3,9a-methano-1-benzoxepin-4-yl ester 3-pyridinecarboxylic acid
    • Triptofordinine A 2
    • [3R-[3alpha,4alpha,5alpha,5aalpha,6alpha(Z),9beta,9aalpha,10R*]]-10-(Acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-6-[(1-oxo-3-phenyl-2-propenyl)oxy]-2H-3,9a-methano-1-benzoxepin-4-yl ester 3-pyridinecarboxylic acid
    • Piscine à noyau: 1S/C41H43NO12/c1-25(43)49-24-40-30(51-31(45)19-18-27-13-8-6-9-14-27)20-21-39(5,48)41(40)34(50-26(2)44)32(38(3,4)54-41)33(52-37(47)29-17-12-22-42-23-29)35(40)53-36(46)28-15-10-7-11-16-28/h6-19,22-23,30,32-35,48H,20-21,24H2,1-5H3/b19-18+
    • La clé Inchi: HDEHKRKYWFVKMW-VHEBQXMUSA-N
    • Sourire: CC(OCC12C(OC(C3C=CC=CC=3)=O)C(OC(C3C=NC=CC=3)=O)C3C(C1(OC3(C)C)C(O)(C)CCC2OC(/C=C/C1C=CC=CC=1)=O)OC(=O)C)=O

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 13
  • Comptage des atomes lourds: 54
  • Le xlogp3: 4.099
Fournisseurs recommandés
Hangzhou Cedareal Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinan Hanyu Chemical Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.